alpha-Glutamyltyrosine
Overview
Description
Alpha-Glutamyltyrosine is a dipeptide composed of glutamic acid and tyrosine. While the provided papers do not directly discuss alpha-Glutamyltyrosine, they do provide insights into the behavior of glutamate and its analogs in biological systems. Glutamate itself is an amino acid that plays a key role in various metabolic pathways, including protein synthesis and neurotransmission. The study of glutamate analogs, such as alpha-aminomethylglutarate, can reveal important information about the function of glutamate in enzymatic processes and its potential as a therapeutic target .
Synthesis Analysis
The synthesis of alpha-aminomethylglutarate, a glutamate analog, is described in the first paper. This compound is synthesized through a Michael addition of ammonia to 2-methylene glutaronitrile, followed by hydrolysis. Although this process does not directly relate to alpha-Glutamyltyrosine, it provides a methodological framework for the synthesis of glutamate analogs, which could be adapted for the synthesis of various dipeptides including alpha-Glutamyltyrosine .
Molecular Structure Analysis
The molecular structure of alpha-Glutamyltyrosine would consist of the amino acid glutamic acid linked to tyrosine via a peptide bond. The structure of glutamate and its analogs is crucial for their interaction with enzymes. For instance, the alpha-aminomethylglutarate isomer utilized by sheep brain glutamine synthetase at about 10% of the rate with L-glutamate, indicating the importance of molecular structure for enzyme interaction .
Chemical Reactions Analysis
The first paper discusses the interaction of alpha-aminomethylglutarate with glutamine synthetase and enzymes involved in glutathione synthesis. Although not directly about alpha-Glutamyltyrosine, this information suggests that modifications to the glutamate molecule can significantly alter its enzymatic interactions. This could imply that alpha-Glutamyltyrosine may also interact differently with enzymes compared to glutamate .
Physical and Chemical Properties Analysis
The physical and chemical properties of alpha-Glutamyltyrosine are not directly discussed in the provided papers. However, the analog alpha-aminomethylglutarate is mentioned to cyclize readily upon heating, indicating that the physical properties of glutamate analogs can vary significantly. The chemical properties of these analogs, such as their reactivity with enzymes, are also highlighted. For example, alpha-aminomethylglutarate acts as a substrate and inhibitor for glutathione synthetase, which could be relevant when considering the properties of alpha-Glutamyltyrosine in similar enzymatic contexts .
Scientific Research Applications
Role in Protein Metabolism and Nutritional Health
Alpha-Glutamyltyrosine, as a derivative of glutamine, plays a critical role in regulating gene expression, protein turnover, anti-oxidative function, nutrient metabolism, immunity, and acid-base balance. Studies have shown that glutamine, the most abundant free alpha-amino acid in plasma and skeletal muscle, is vital in maintaining protein balance under various physiological and disease conditions. This has led to interest in using glutamine to improve protein balance, especially in critically ill and injured patients (Xi et al., 2011).
Metabolic and Signalling Roles in Plants
In plants, glutamate, closely related to glutamine, occupies a central position in amino acid metabolism. It serves as the substrate for a wide range of multispecific aminotransferases and is crucial for the synthesis of various amino acids. Glutamate's role extends to the plant kingdom, where it might be involved in endogenous signalling pathways and determining the root's response to organic nitrogen sources in the soil (Forde & Lea, 2007).
Therapeutic Role in Clinical Medicine
Glutamine has been identified as a "conditionally essential" amino acid, especially during stress, when the body's requirements for glutamine exceed the individual's ability to produce sufficient amounts. Supplemental glutamine in enteral or parenteral feeding may enhance nutritional management and recovery of seriously ill patients (Lacey & Wilmore, 2009).
Nutritional and Therapeutic Use of Glutamine-AKG Axis
The glutamine-alpha-ketoglutarate (AKG) metabolism is significant for cell growth, lipid metabolism, insulin secretion, and more. This axis offers potential targets to counteract cancer and improve the health and well-being of animals and humans (Xiao et al., 2016).
Activation of mTOR by Glutaminolysis
Glutamine, through a process termed glutaminolysis, activates mammalian target of rapamycin (mTOR), influencing cell growth and proliferation. This suggests that glutamine metabolism is additionally required for signaling processes that upregulate cell growth and proliferation (Dúran & Hall, 2012).
Biomedical Applications of Poly(glutamic acid)
Poly-alpha-glutamic acid, a chemically synthesized derivative, has potential biomedical applications in drug delivery carriers and biological adhesives due to its biodegradability, edibility, and non-toxicity (Shih et al., 2004).
Role in Mitochondrial Protection and Function
Glutamine plays a significant role in protecting cells from oxidant injury by sustaining ATP levels, increasing mitochondrial membrane potential, and maintaining cellular redox state. It is particularly effective in protecting mitochondrial structure and function in conditions like oxygen toxicity (Ahmad et al., 2001).
Support in Pancreatic Cancer Growth
In pancreatic cancer cells, glutamine supports growth through a non-canonical pathway where it fuels anabolic processes, indicating a unique metabolic dependency in these cells (Son et al., 2013).
Impact on Glutamine Supplementation in Clinical Settings
Glutamine supplementation is increasingly recognized for its potential therapeutic adjuvant in various medical conditions, including gastrointestinal disease, oncology, and chronic wound management. Its use as a supplement in hospital and home settings is based on its role in immune cell function and metabolic support (Savy, 2002).
Influence on Liver Function and Structure
Alpha-ketoglutarate, a derivative of glutamine, has shown protective effects on liver structure and function, especially in situations of metabolic stress or exposure to compounds like dexamethasone. It influences macro- and microelement serum concentrations and amino acids plasma concentration, showcasing its therapeutic potential (Śliwa et al., 2009).
Enhancing Clinical Outcomes in Critically Ill Patients
Supplemental l-alanyl-l-glutamine in parenteral nutrition has been shown to significantly improve 6-month survival in critically ill patients. This study supports the hypothesis that replacing glutamine deficiency may correct excess mortality caused by inadequate nutrition (Goeters et al., 2002).
Safety And Hazards
Future Directions
Alpha-Glutamyltyrosine has been studied for its potential therapeutic and industrial applications. It has been identified as a putative causal factor for severe COVID-19 . This suggests that it could be used as a clinical biomarker for risk stratification and prognostication, and could provide a novel basis to unravel the pathophysiological mechanisms of severe COVID-19 .
properties
IUPAC Name |
4-amino-5-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c15-10(5-6-12(18)19)13(20)16-11(14(21)22)7-8-1-3-9(17)4-2-8/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWHPLCDIMUKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Glutamyltyrosine | |
CAS RN |
3422-39-7 | |
Record name | NSC523821 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.